molecular formula C7H10O3 B3031875 4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one CAS No. 80956-52-1

4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one

Cat. No.: B3031875
CAS No.: 80956-52-1
M. Wt: 142.15 g/mol
InChI Key: NZNQXRMOAPYWRJ-UHFFFAOYSA-N
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Description

4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one (CAS 80956-52-1) is a cyclic carbonate ester with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This class of compounds is of significant interest in organic synthesis and materials science. Structurally related 1,3-dioxolan-2-one derivatives are valuable as polar, aprotic solvents and are extensively researched as green solvents due to their low toxicity and biodegradable profiles compared to traditional solvents . Furthermore, compounds based on the 5-methylene-1,3-dioxolan-4-one structure serve as key precursors and monomers in polymer chemistry, particularly for the development of specialized polymers used in advanced applications such as chemically amplified resist compositions . This makes them crucial for research in the field of microelectronics and photolithography. Researchers utilize this specific, high-purity compound strictly for laboratory research purposes. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4-7(3)5(2)9-6(8)10-7/h2,4H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNQXRMOAPYWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=C)OC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337789
Record name 4-ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80956-52-1
Record name 4-ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-4-methyl-5-methylene-1,3-dioxolan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one can be synthesized through the condensation reaction of ethylene glycol with an acid catalyst. The reaction proceeds by forming 1,3-dioxolane diol, which is then dehydrated to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale condensation reactions under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one is a versatile compound with numerous applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions involving cyclic acetals.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one involves its interaction with molecular targets through its cyclic acetal structure. The compound can form stable complexes with various enzymes and proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one with structurally related 1,3-dioxolan-2-one derivatives, focusing on substituent effects, physicochemical properties, reactivity, and applications.

Structural and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Ethyl, 4-methyl, 5-methylidene C₈H₁₂O₃ 156.18 High steric bulk; unsaturated methylidene enables [2+2] cycloadditions
4-Methyl-5-phenyl-1,3-dioxolan-2-one 4-Methyl, 5-phenyl C₁₀H₁₀O₃ 178.19 Aromatic phenyl enhances rigidity; used in drug intermediate synthesis
4-(Chloromethyl)-1,3-dioxolan-2-one 4-Chloromethyl C₄H₅ClO₃ 136.53 Electrophilic chloromethyl group; reactive toward nucleophilic substitution
4-Fluoro-1,3-dioxolan-2-one 4-Fluoro C₃H₃FO₃ 106.05 Fluorine improves metabolic stability; used in electrolyte formulations
4-(Hydroxymethyl)-1,3-dioxolan-2-one 4-Hydroxymethyl C₄H₆O₄ 118.09 Hydroxymethyl enables polymer grafting; biodegradable applications
5,5-Dimethyl-4-methylene-1,3-dioxolan-2-one 5,5-Dimethyl, 4-methylene C₆H₈O₃ 128.13 Geminal dimethyl groups enhance ring stability; used in terpenoid synthesis

Biological Activity

4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one (CAS No. 80956-52-1) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H10O3. It features a dioxolane ring which is significant for its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The dioxolane structure can facilitate hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, potentially leading to modulation of enzymatic activities or gene expression.

Biological Activity

Recent studies have indicated various biological activities associated with this compound:

1. Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

2. Cytotoxicity
In vitro studies have indicated that this compound may possess cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells, which is a promising characteristic for anticancer drug development .

3. Neurotoxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies revealed no significant systemic toxicity at concentrations up to 1000 mg/m³ in animal models, although localized effects were observed .

Case Studies

Several case studies have highlighted the potential applications and effects of this compound:

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of dioxolane derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as an antibacterial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells
A research project focused on the cytotoxic effects of various dioxolane derivatives on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureAntimicrobial ActivityCytotoxicityToxicity
This compoundStructureYesModerateLow
4-Methyl-1,3-dioxolan-2-oneStructureYesLowModerate
Ethyl Dihydroxy DioxolaneStructureYesHighHigh

Q & A

Q. What are the common synthetic routes for 4-ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, analogous 1,3-dioxolan-2-one derivatives are prepared using catalysts like stannic chloride in solvents such as methylene chloride (). Optimization involves controlling stoichiometry (e.g., molar ratios of aldehydes and epoxides) and reaction time. Monitoring by thin-layer chromatography (TLC) or gas chromatography (GC) ensures intermediate purity. Post-synthesis, fractional distillation under inert atmospheres (e.g., nitrogen) improves yield .

Q. How can crystallographic data and NMR spectroscopy be used to confirm the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated for related 1,3-dioxolan-2-one compounds (). Key parameters include bond angles, torsion angles, and unit cell dimensions. For NMR, 1H^1 \text{H} and 13C^{13} \text{C} spectra should match predicted chemical shifts. For instance, the methylidene proton (CH2\text{CH}_2) appears as a singlet near δ 5.5–6.0 ppm, while the dioxolane carbonyl carbon resonates at ~150–155 ppm in 13C^{13} \text{C} NMR ( ). Assignments can be validated using 2D NMR techniques like HSQC and HMBC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving competing pathways (e.g., abnormal telomer formation)?

Methodological Answer: Contradictions arise when intermediates or side products form due to steric or electronic factors. For example, brominated derivatives of 1,3-dioxolan-2-one can yield multiple telomers under free-radical conditions (). To resolve these:

  • Use isotopic labeling (e.g., 13C^{13} \text{C}-labeled reactants) to track reaction pathways.
  • Conduct kinetic studies (e.g., time-resolved GC-MS) to identify rate-determining steps.
  • Employ computational methods (DFT) to model transition states and compare energy barriers for competing pathways .

Q. What advanced spectroscopic techniques are required to distinguish structurally similar derivatives (e.g., regioisomers)?

Methodological Answer: High-field NMR (≥500 MHz) combined with NOESY or ROESY can differentiate regioisomers by correlating spatial proximity of substituents. For example, the methylidene group’s spatial orientation in 4-ethyl-4-methyl derivatives can be mapped via 1H1H^1 \text{H}-^1 \text{H} coupling constants and NOE effects. Mass spectrometry (HRMS) with collision-induced dissociation (CID) further distinguishes isomers by fragmentation patterns ( ).

Q. How can computational modeling predict the compound’s reactivity in novel environments (e.g., catalytic systems)?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. For instance, the methylidene group’s electron-rich nature can be quantified via Mulliken charges. Solvent effects are incorporated using the polarizable continuum model (PCM). Validation involves comparing computed IR spectra with experimental data ( ).

Data Analysis & Experimental Design

Q. How should researchers design experiments to study thermal stability and decomposition pathways?

Methodological Answer: Thermogravimetric analysis (TGA) under controlled atmospheres (N2_2/O2_2) identifies decomposition temperatures. Coupled with differential scanning calorimetry (DSC), it detects phase transitions. For mechanistic insights, pyrolysis-GC/MS analyzes volatile decomposition products. Kinetic parameters (e.g., activation energy) are derived using Flynn-Wall-Ozawa or Kissinger methods ( ).

Q. What statistical approaches are recommended for analyzing contradictory data in multi-step syntheses?

Methodological Answer: Multivariate analysis (e.g., PCA or PLS) identifies variables (e.g., temperature, catalyst loading) most affecting yield/purity. Bayesian inference models quantify uncertainty in reaction pathways. For reproducibility, Design of Experiments (DoE) methods, such as factorial designs, optimize conditions while minimizing experimental runs ( ).

Specialized Applications

Q. How can hydrogen-bonding interactions influence the compound’s reactivity in supramolecular assemblies?

Methodological Answer: The compound’s hydrogen-bond acceptor count (e.g., carbonyl oxygen) determines its role in host-guest systems. Crystallographic data () reveal packing motifs, while Hirshfeld surface analysis quantifies intermolecular interactions. Solubility studies in protic/aprotic solvents (e.g., DMSO vs. chloroform) correlate H-bonding capacity with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one
Reactant of Route 2
4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one

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